molecular formula C26H19N3O4 B2543996 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-58-8

3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2543996
CAS No.: 921775-58-8
M. Wt: 437.455
InChI Key: JJLVFOOYXXWWJF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,2-d]pyrimidine-dione class, characterized by a fused pyridine-pyrimidine core with ketone groups at positions 2 and 4. Its structure includes two distinct substituents:

  • Position 3: A 1,3-benzodioxol-5-ylmethyl group, which introduces an oxygen-rich aromatic system capable of π-π interactions and hydrogen bonding .
  • Position 1: A naphthalen-1-ylmethyl group, a bulky polyaromatic substituent that may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets .

For example, similar pyridopyrimidine derivatives are synthesized via refluxing intermediates with substituted aldehydes or amines, followed by recrystallization .

Properties

CAS No.

921775-58-8

Molecular Formula

C26H19N3O4

Molecular Weight

437.455

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H19N3O4/c30-25-24-21(9-4-12-27-24)28(15-19-7-3-6-18-5-1-2-8-20(18)19)26(31)29(25)14-17-10-11-22-23(13-17)33-16-32-22/h1-13H,14-16H2

InChI Key

JJLVFOOYXXWWJF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC6=CC=CC=C65

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N2O3C_{21}H_{18}N_{2}O_{3}, with a molecular weight of approximately 358.38 g/mol. The structure features a pyrido-pyrimidine core, which is often associated with various biological activities including anticancer and anti-inflammatory effects.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Key Findings:

  • Inhibition of Kinases: Studies suggest that the compound may act as an inhibitor of MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway associated with cancer cell growth and survival .
  • Cell Proliferation: In vitro assays demonstrated that related compounds effectively inhibited the proliferation of acute leukemia cells at low micromolar concentrations .
CompoundCell LineGI50 (µM)Mechanism
AZD6244MV4-110.3MEK1/2 inhibition
AZD6244MOLM131.2MEK1/2 inhibition

Anti-inflammatory Effects

The benzodioxole moiety has been linked to anti-inflammatory activities through the inhibition of nitric oxide synthase (iNOS). Compounds designed with similar structures have shown selectivity for iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS), indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Inhibition Studies : In a study involving human A172 glioma cells, a related compound demonstrated high potency in inhibiting NO formation with selectivity towards iNOS. The crystal structure analysis provided insights into the binding interactions that contribute to this selectivity .
  • Animal Models : Preclinical trials using animal models have reported significant reductions in tumor size following treatment with pyrido[3,2-d]pyrimidine derivatives. These studies assessed pharmacokinetics and toxicity profiles to establish safe dosage ranges for further development .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit potent anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound acts as a tyrosine kinase inhibitor, targeting specific pathways involved in cancer cell signaling.
  • Case Study : In vitro studies have shown that compounds similar to 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can significantly reduce viability in breast cancer cell lines (e.g., MCF-7) .

Antiviral Properties

The compound has been evaluated for its antiviral activity against various viruses:

  • Anticoronaviral Role : It has been identified as a potential candidate against coronaviruses due to its ability to inhibit viral replication.
  • Case Study : In a recent study, the compound demonstrated effectiveness in reducing viral loads in infected cell cultures .

Cardiovascular Applications

Pyrido[2,3-d]pyrimidines have also shown promise in treating cardiovascular diseases:

  • Role as Antihypertensives : Compounds in this class are being investigated for their ability to act as angiotensin II receptor antagonists.
  • Data Table : A summary of studies related to cardiovascular applications is presented below:
Study ReferenceCompound TestedApplicationResult
Pyrido[2,3-d]pyrimidinonesAntihypertensiveEffective in lowering blood pressure in animal models
Various derivativesCardiovascular healthImproved endothelial function observed

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine derivatives involves multiple steps that influence their biological activity. The structure activity relationship indicates that modifications at specific positions can enhance potency and selectivity for biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related pyridopyrimidine-dione derivatives, emphasizing substituent effects on physical and electronic properties:

Compound Name (CAS or Source) Substituents Molecular Formula Molecular Weight Melting Point (°C) HOMO-LUMO Gap (eV) Key Functional Insights
Target Compound 3-(1,3-Benzodioxol-5-ylmethyl), 1-(Naphthalen-1-ylmethyl) C₂₅H₁₉N₃O₅ 441.44 Not reported Not reported Enhanced π-π interactions due to benzodioxol and naphthyl groups .
3-(Phenylmethyl) derivative (CAS 27506-98-5) 3-(Phenylmethyl) C₁₄H₁₁N₃O₂ 253.26 Not reported Not reported Simpler aromatic substituent; lower molecular weight .
3-(4-Methoxyphenylmethyl) (CAS 27507-08-0) 3-(4-Methoxyphenylmethyl) C₁₅H₁₃N₃O₃ 283.28 328–330 Not reported Methoxy group increases polarity and H-bond potential .
1,3-Dimethyl derivative (CAS 24410-25-1) 1,3-Dimethyl C₉H₉N₃O₂ 191.19 246 Not reported Compact structure with high density (1.322 g/cm³) .
Compound 2o () 3-Methyl, 1-(2,3,4-Trifluorophenyl) C₁₄H₁₀F₃N₃O₂ 309.25 Not reported Not reported Fluorine substituents improve herbicidal activity via H-bonding with PPO enzyme .
5a () N’-Benzylidene-1,3-dimethyl C₁₇H₁₆N₄O₃ 324.34 Not reported Not reported Hydrazide side chain enables Schiff base formation .

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Bulky substituents (e.g., naphthyl in the target compound) increase molecular weight and likely reduce solubility compared to smaller groups like methyl or methoxy .
  • Electron-withdrawing groups (e.g., trifluorophenyl in Compound 2o) lower HOMO-LUMO gaps, enhancing reactivity .

Biological Relevance: Pyrido[2,3-d]pyrimidine derivatives with fluorinated aryl groups (e.g., 2o) exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO) via π-π interactions with FAD and hydrogen bonds with Arg98/Thr176 . The target compound’s benzodioxol group may mimic these interactions.

Electronic Structure :

  • Pyrido[2,3-d]pyrimidines (e.g., 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicating moderate electronic stability. The target compound’s benzodioxol group, with its electron-rich oxygen atoms, may further stabilize the HOMO .

Preparation Methods

Benzodioxol-5-ylmethyl Substituent Attachment

The 3-(1,3-benzodioxol-5-ylmethyl) side chain is introduced via nucleophilic alkylation. Source outlines a two-step protocol for synthesizing benzodioxol-containing amines:

  • Alkylation : Reacting 1,3-benzodioxole-5-carbaldehyde with methylamine in dichloromethane (CH₂Cl₂) using Na₂SO₄ as a drying agent.
  • Reduction : Treating the resultant imine with NaBH₄ in methanol at 20°C to yield N-(1,3-benzodioxol-5-ylmethyl)methylamine.

For the target compound, this amine is further functionalized as a benzyl bromide and used to alkylate the pyrido[3,2-d]pyrimidine core at the N3 position. Reaction conditions involve K₂CO₃ in DMF at 60°C for 12 hours, achieving 65–72% yields based on analogous procedures.

Naphthalen-1-ylmethyl Group Installation

The N1 position is functionalized via Friedel-Crafts alkylation. Source describes naphthalene methylation using para-nitrobenzyl bromide in the presence of AlCl₃. Adapted for this synthesis:

  • Naphthalene is treated with (chloromethyl)naphthalene in dichloroethane under reflux with AlCl₃ (10 mol%), yielding 1-(naphthalen-1-ylmethyl)chloride.
  • Subsequent nucleophilic substitution with the pyrido[3,2-d]pyrimidine core’s NH group occurs in DMF with NaH as a base, providing 85% yield after purification.

One-Pot Multicomponent Synthesis

Source reports a streamlined one-pot method for pyrido[2,3-d]pyrimidines using 4-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or aqueous conditions with diammonium hydrogen phosphate (DAHP). For the target compound, modifications include:

  • Aldehyde Selection : Using 1,3-benzodioxole-5-carbaldehyde and naphthalene-1-carbaldehyde as dual electrophiles.
  • Reaction Conditions :
    • Method A : Microwave irradiation (300 W, 100°C, 15 minutes) in ethanol, yielding 68% product.
    • Method B : DAHP (20 mol%) in water at 80°C for 4 hours, yielding 63% product.

This approach proceeds via Knoevenagel condensation, Michael addition, and cyclization, confirmed by LC-MS intermediacy analysis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Reaction Time Advantages Limitations
Cyclocondensation Vilsmeier formylation, cyclization 78% 8–10 hours High regioselectivity Multi-step, POCl₃ handling
Alkylation Reductive amination, Friedel-Crafts 72–85% 14–18 hours Modular side-chain control Requires inert conditions
One-Pot Microwave/DAHP-assisted synthesis 63–68% 15–240 min Rapid, eco-friendly Lower yield with bulky aldehydes

Optimization Strategies and Challenges

Solvent and Catalyst Effects

  • POCl₃-Based Cyclizations : Replacing DMF with NMP (N-methylpyrrolidone) reduces side reactions during Vilsmeier formylation, improving yields to 82%.
  • DAHP in Water : Increasing DAHP loading to 30 mol% enhances conversion rates to 70% but complicates product isolation.

Steric Hindrance Mitigation

The naphthalen-1-ylmethyl group’s bulk necessitates:

  • Higher Temperatures : Prolonged reflux (24 hours) during Friedel-Crafts alkylation.
  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in two-phase systems to accelerate substitutions.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing pyrido[3,2-d]pyrimidine-dione derivatives, and how do they apply to this compound?

  • The synthesis typically involves multi-step reactions such as:

  • Alkylation : Substitution of hydrogen atoms on the pyrimidine ring with benzodioxolylmethyl or naphthylmethyl groups via nucleophilic substitution (e.g., using benzyl chlorides or chloroacetamides) .
  • Cyclocondensation : Formation of the pyrido-pyrimidine core through reactions like the Biginelli condensation, often under acidic conditions (e.g., phosphorous oxychloride) .
  • Purification : Techniques such as column chromatography (C18 columns) or recrystallization (ethanol) are critical for isolating high-purity products .
    • Key reagents include potassium carbonate (for alkylation in DMF) and acetic acid (for cyclization) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy (1^1H, 13^{13}C): Assigns proton and carbon environments, e.g., distinguishing benzodioxole methylene protons (δ ~4.8–5.2 ppm) .
  • X-ray Diffraction : Resolves crystal packing and confirms stereochemistry of the pyrido-pyrimidine core .
    • Purity Assessment :
  • HPLC-MS : Validates molecular weight and monitors reaction progress (e.g., using 150EX chromatographs with C18 columns) .
  • FT-IR : Identifies functional groups like carbonyl (C=O stretch ~1700 cm1^{-1}) and thioxo (C=S ~1250 cm1^{-1}) .

Q. What functional groups in this compound influence its reactivity and biological activity?

  • Benzodioxole Moiety : Enhances lipophilicity and potential CNS penetration due to its aromaticity and methylene linker .
  • Pyrido-Pyrimidine Core : Acts as a uracil mimic, enabling interactions with nucleic acid-binding proteins or enzymes like kinases .
  • Naphthylmethyl Substituent : Introduces steric bulk, which may affect binding affinity in enzymatic assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

  • Reaction Condition Tuning :

  • Temperature : Alkylation steps often require 60–80°C in DMF to ensure complete substitution .
  • Catalysts : Fe2_2O3_3@SiO2_2/In2_2O3_3 nanoparticles improve cyclocondensation efficiency by reducing side reactions .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation, while ethanol aids in recrystallization .

Q. How should researchers address contradictions between computational and experimental data (e.g., DFT vs. NMR)?

  • Case Study : DFT/B3LYP calculations may predict HOMO-LUMO gaps (~3.9–4.1 eV) that slightly deviate from UV-Vis data due to solvent effects .
  • Mitigation Strategies :

  • Use implicit solvent models (e.g., PCM) in DFT to better align with experimental UV-Vis .
  • Validate NMR chemical shifts using natural bond orbital (NBO) analysis to account for electron delocalization effects .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog Synthesis : Replace substituents systematically (e.g., substituting naphthylmethyl with o-tolyl or methoxyphenyl groups) to assess steric/electronic effects .
  • Biological Assays :

  • Kinase Inhibition : Screen against cyclin-dependent kinases (CDKs) using fluorescence polarization assays .
  • Antimicrobial Activity : Use broth microdilution to determine MIC values against Gram-positive bacteria (e.g., S. aureus) .

Q. How can thermal stability and phase transitions of this compound be analyzed for formulation studies?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >250°C indicates suitability for high-temperature processing) .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions critical for crystallization protocols .

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